Benzene, 1-chloro-4-(propylsulfonyl)-

Vue d'ensemble

Description

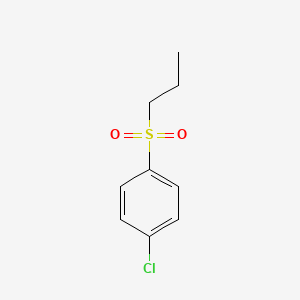

Benzene, 1-chloro-4-(propylsulfonyl)-: is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom at the 1-position and a propylsulfonyl group at the 4-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The preparation of Benzene, 1-chloro-4-(propylsulfonyl)- typically involves electrophilic aromatic substitution reactions.

Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods:

Industrial production often employs large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzene, 1-chloro-4-(propylsulfonyl)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Sodium hydroxide (NaOH), amines

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates

Reduction: Formation of corresponding hydrocarbons or alcohols

Substitution: Formation of substituted benzene derivatives

Applications De Recherche Scientifique

Industrial Applications

-

Chemical Intermediate

- Benzene, 1-chloro-4-(propylsulfonyl)- is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for producing sulfonamide drugs and other pharmaceuticals.

-

Solvent in Coatings and Inks

- The compound serves as a solvent in coatings and inks due to its effective solvating properties. It is used in formulations for paints, varnishes, and printing inks where it helps dissolve other components and improve application characteristics.

-

Agricultural Chemicals

- It is utilized in the production of pesticides and herbicides. The sulfonyl group enhances the biological activity of the resulting compounds, making them more effective against pests and weeds.

-

Plasticizers and Additives

- Benzene, 1-chloro-4-(propylsulfonyl)- is also incorporated into formulations as a plasticizer or additive to improve flexibility and durability in plastics.

-

Pharmaceutical Manufacturing

- The compound plays a crucial role in the pharmaceutical industry as a building block for synthesizing various active pharmaceutical ingredients (APIs). Its derivatives are often used to enhance drug efficacy.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study highlighted the use of Benzene, 1-chloro-4-(propylsulfonyl)- in synthesizing sulfonamide antibiotics. The compound was reacted with amines under controlled conditions to yield sulfonamide derivatives that exhibited significant antibacterial activity.

Case Study 2: Ink Formulation Development

In a case study focused on ink formulation, researchers demonstrated that incorporating Benzene, 1-chloro-4-(propylsulfonyl)- improved the drying time and adhesion properties of printing inks. The study compared formulations with and without the compound, showing enhanced performance metrics for the former.

Mécanisme D'action

The mechanism of action of Benzene, 1-chloro-4-(propylsulfonyl)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The propylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Chlorobenzene: Similar structure but lacks the propylsulfonyl group.

Benzene, 1-chloro-4-(methylsulfonyl)-: Similar structure with a methylsulfonyl group instead of a propylsulfonyl group.

Benzene, 1-chloro-4-(ethylsulfonyl)-: Similar structure with an ethylsulfonyl group instead of a propylsulfonyl group.

Uniqueness:

Benzene, 1-chloro-4-(propylsulfonyl)- is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Activité Biologique

Benzene, 1-chloro-4-(propylsulfonyl)- is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Benzene, 1-chloro-4-(propylsulfonyl)- is a sulfonamide compound characterized by a chlorine atom and a propylsulfonyl group attached to a benzene ring. The synthesis of such compounds typically involves the reaction of chlorinated benzene derivatives with propylsulfonyl chloride under specific conditions to yield the desired sulfonamide.

The biological activity of benzene sulfonamides, including 1-chloro-4-(propylsulfonyl)-, often involves interactions with various biological targets. These compounds can inhibit specific enzymes or receptors, leading to alterations in cellular functions. For instance, studies have shown that similar compounds can affect perfusion pressure and coronary resistance by modulating calcium channels in cardiac tissues .

Biological Activity and Pharmacological Effects

Research has demonstrated that benzene sulfonamides exhibit a range of biological activities, including:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Effects : Certain benzene sulfonamides have been identified as potential inhibitors of oxidative phosphorylation (OXPHOS), making them candidates for cancer therapy. For example, a related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells .

- Cardiovascular Effects : Studies indicate that these compounds can influence cardiovascular parameters, such as perfusion pressure and coronary resistance, through mechanisms involving calcium channel inhibition .

Study on Perfusion Pressure

In an experimental setup evaluating the effects of various benzenesulfonamides on perfusion pressure, it was found that compounds at low concentrations (0.001 nM) could significantly alter cardiovascular dynamics. The study highlighted the time-dependent effects of these compounds on coronary resistance .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | 0 | Baseline |

| Benzene Sulfonamide | 0.001 | Decreased perfusion pressure |

| Compound 2 | 0.001 | Decreased perfusion pressure |

| Compound 3 | 0.001 | No significant change |

Antioxidant Activity Assessment

Another study assessed the antioxidant capabilities of various benzene derivatives using lipid peroxidation assays. The results indicated that certain derivatives exhibited strong antioxidant activity, which is crucial for mitigating cellular damage caused by reactive oxygen species .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of benzene sulfonamides is essential for evaluating their safety and efficacy. Computational models like SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies suggest that structural modifications can significantly influence the bioavailability and toxicity profiles of these compounds .

Propriétés

IUPAC Name |

1-chloro-4-propylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTHAQSZBVIJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610316 | |

| Record name | 1-Chloro-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101167-08-2 | |

| Record name | 1-Chloro-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.